

## **Omtriptolide: A Preclinical Technical Guide**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Omtriptolide |           |  |  |  |
| Cat. No.:            | B1677289     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Omtriptolide (also known as PG490-88 or F6008) is a semi-synthetic, water-soluble prodrug of the potent anti-inflammatory and anti-cancer natural product, triptolide. Developed to improve upon the poor water solubility and challenging toxicity profile of its parent compound, omtriptolide has demonstrated significant preclinical antitumor activity. This document provides a comprehensive overview of the preclinical research findings for omtriptolide and its parent compound, triptolide, to inform further research and development. Key findings indicate that omtriptolide induces tumor regression in various xenograft models and that its mechanism is intrinsically linked to the transcriptional inhibitory functions of triptolide, particularly through the modulation of the p53 pathway. However, clinical development has been hampered by pharmacokinetic variability and challenges in its conversion to the active compound.

# **In Vitro Efficacy**

While specific IC50 values for **omtriptolide** (PG490-88) against the cell lines used in key in vivo studies (H23, HT1080, and COLO 205) are not readily available in the public domain, it has been established that PG490-88 is cytotoxic to these lines.[1] The parent compound, triptolide, and its other derivatives exhibit potent cytotoxic effects in the nanomolar range across a variety of cancer cell lines.

Table 1: In Vitro Cytotoxicity of Triptolide Derivatives



| Compound   | Cell Line                                     | Assay           | IC50 / EC50<br>(nM) | Reference |
|------------|-----------------------------------------------|-----------------|---------------------|-----------|
| MRx102     | MV4-11 (AML)                                  | Viability (72h) | 16.2                | [2]       |
| Triptolide | MV4-11 (AML)                                  | Viability (72h) | 5.6                 | [2]       |
| MRx102     | Primary AML<br>Cells                          | Apoptosis       | 40.6                | [2]       |
| Triptolide | Primary AML<br>Cells                          | Apoptosis       | 2.13                | [2]       |
| MRx102     | CD34+CD38-<br>AML<br>Stem/Progenitor<br>Cells | Apoptosis       | 40.8                | [2]       |
| Triptolide | CD34+CD38-<br>AML<br>Stem/Progenitor<br>Cells | Apoptosis       | 2.14                | [2]       |
| LLDT-8     | P-388, HL-60, A-<br>549, MKN-28,<br>MCF-7     | Not Specified   | 0.04 - 0.20         | [1]       |

## **In Vivo Efficacy**

**Omtriptolide** has demonstrated significant single-agent efficacy in several human tumor xenograft models, leading to tumor regression.[3] It also shows synergistic effects when combined with standard chemotherapeutic agents like CPT-11 (Irinotecan).[3]

Table 2: Summary of Omtriptolide In Vivo Antitumor Activity



| Tumor Model                           | Treatment Regimen                         | Outcome          | Reference |
|---------------------------------------|-------------------------------------------|------------------|-----------|
| H23 (NSCLC)<br>Xenograft              | 0.5 mg/kg/day and<br>0.75 mg/kg/day, i.p. | Tumor Regression | [3]       |
| HT1080<br>(Fibrosarcoma)<br>Xenograft | Not specified                             | Tumor Regression | [1]       |
| COLO 205 (Colon<br>Cancer) Xenograft  | Single agent and in combination with CPT- | Tumor Regression | [1][3]    |

### **Experimental Protocols**

**Human Tumor Xenograft Model** 

- Animal Model: Nude mice.
- Cell Lines: H23 (non-small cell lung cancer), HT1080 (fibrosarcoma), COLO 205 (colon cancer).
- Tumor Implantation: Tumor cells are implanted intradermally.
- Treatment Initiation: Daily intraperitoneal (i.p.) treatment with **omtriptolide** is initiated when tumors reach a volume of approximately 100 mm<sup>3</sup>.
- Drug Formulation: **Omtriptolide** (PG490-88) is prepared as a 1 mg/ml stock solution in 0.9% saline and sterilized by microfiltration.
- Monitoring: Tumor volume and animal body weight are monitored regularly throughout the study.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. europeanreview.org [europeanreview.org]
- 2. benchchem.com [benchchem.com]
- 3. PG490-88, a derivative of triptolide, causes tumor regression and sensitizes tumors to chemotherapy PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Omtriptolide: A Preclinical Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677289#omtriptolide-preclinical-research-findings]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com